molecular formula C10H13NO4S B010194 Boc-3-aminothiophene-2-carboxylic acid CAS No. 101537-64-8

Boc-3-aminothiophene-2-carboxylic acid

Cat. No.: B010194
CAS No.: 101537-64-8
M. Wt: 243.28 g/mol
InChI Key: QAXIGPOUDYLWDU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-3-aminothiophene-2-carboxylic acid can be synthesized through various synthetic routes. The reaction conditions typically involve the use of reagents such as di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine (TEA) in an organic solvent such as dichloromethane (DCM) .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Biological Activity

Boc-3-aminothiophene-2-carboxylic acid (Boc-3-ATC) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological properties, synthesis, and applications of Boc-3-ATC, supported by case studies and research findings.

Boc-3-ATC has the molecular formula C10H13NO4SC_{10}H_{13}NO_4S and a molecular weight of approximately 243.28 g/mol. The compound features a thiophene ring substituted with an amino group and a carboxylic acid functional group, with a tert-butyloxycarbonyl (Boc) protecting group enhancing its stability and reactivity in various chemical reactions.

Biological Activities

Research indicates that Boc-3-ATC exhibits several biological activities, particularly as a scaffold for developing pharmaceutical agents. Compounds containing thiophene rings are known for their diverse biological properties, including:

  • Antimicrobial Activity : Thiophene derivatives have shown promise against various pathogens.
  • Anti-inflammatory Effects : Some studies suggest that aminothiophenes can modulate inflammatory pathways.
  • Anticancer Properties : Certain derivatives have been identified to inhibit cancer cell proliferation.

The mechanism of action for Boc-3-ATC involves interaction with specific biological targets, such as enzymes or receptors implicated in disease pathways. Preliminary studies suggest that derivatives may influence signaling pathways relevant to cancer and inflammation, making them potential candidates for therapeutic development .

Synthesis and Derivatives

Boc-3-ATC can be synthesized through several methods, often involving di-tert-butyl dicarbonate (Boc2O) and bases like triethylamine in organic solvents such as dichloromethane (DCM). The synthesis typically includes:

  • Protection of the amino group.
  • Carboxylation of the thiophene ring.
  • Purification through recrystallization or chromatography.

The versatility of Boc-3-ATC allows it to serve as a precursor for various biologically active compounds.

Study on Antiangiogenic Properties

A notable study evaluated 60 new analogues based on 3-aminothiophene-2-carboxylic acid, which resulted in the identification of six novel molecules with antiangiogenic properties. These compounds were tested using a zebrafish model to quantify their activity, demonstrating significant inhibition of blood vessel formation in tumor models .

Analgesic Activity Evaluation

Another study focused on the analgesic activity of derivatives related to thiophene compounds. Using the "hot plate" method on mice, some derivatives exhibited analgesic effects that surpassed those of standard analgesics like metamizole. This suggests potential applications in pain management therapies .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of Boc-3-ATC compared to similar compounds:

Compound NameStructure FeaturesUnique Properties
This compound Amino group, carboxylic acid, thiophene ringPotential scaffold for drug development
3-Aminothiophene Amino group and thiopheneKnown for antimicrobial properties
2-Carboxythiophene Carboxylic acid at position 2Exhibits different reactivity patterns
Boc-Protected 4-Amino-Thiophenol Amino group and phenolic structurePotential antioxidant activity

The unique combination of functional groups in Boc-3-ATC enhances its reactivity and biological potential compared to these related compounds .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-10(2,3)15-9(14)11-6-4-5-16-7(6)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXIGPOUDYLWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373527
Record name 3-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101537-64-8
Record name 3-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tert-Butoxycarbonylamino)thiophene-2-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methyl 3-t-butoxycarbonylaminothiophene-2-carboxylate (15.0 g, 58.3 mmol) was warmed in a mixture of 1 N sodium hydroxide (116.6 ml) and tetrahydrofuran (60 ml) at 50° C. for 16 hours. The mixture was evaporated to a volume of approximately 60 ml, and acidified (pH=2) with hydrochloric acid under cooling in an ice bath. The precipitate was filtered off, washed with water, and dried to afford 13.8 g (97%) of 3-t-butoxycarbonylaminothiophene-2-carboxylic acid. M.p. 168°-169° C. Litt. m.p. 168-169° C. (i. Chem. Res. (S) , 296, 1985). 1H-NMR (DMSO-D6, δ) : 1.49 (s, 9H), 7.76 (d, 1H), 7.85 (d, 1H), 9.45 (s, 1H), 13.45 (s, 1H) .
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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